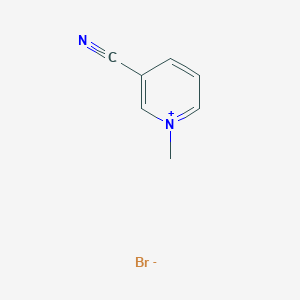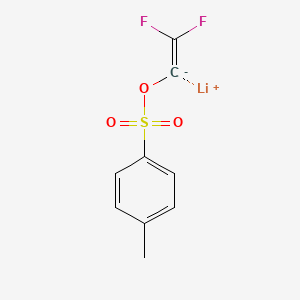
lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C9H8F2O3S. It is known for its unique properties and applications in various fields of scientific research and industry. The compound is characterized by the presence of a lithium ion, a difluoroethenyl group, and a 4-methylbenzenesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethenyl 4-methylbenzenesulfonate with a lithium reagent. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoroethenyl group is replaced by other nucleophiles.
Addition Reactions: The double bond in the difluoroethenyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions are conducted at low temperatures to control the reaction rate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed. The reactions are performed under controlled conditions to ensure selective transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can produce adducts with different functional groups.
科学研究应用
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The difluoroethenyl group can participate in addition and substitution reactions, while the lithium ion can stabilize reaction intermediates and facilitate the formation of new bonds.
相似化合物的比较
Similar Compounds
2,2-Difluoroethyl 4-methylbenzenesulfonate: This compound is similar in structure but has an ethyl group instead of an ethenyl group.
2,2-Difluorovinyl tosylate: Another similar compound with a tosylate group instead of a benzenesulfonate group.
Uniqueness
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate is unique due to the presence of the lithium ion, which imparts distinct reactivity and stability to the compound. The difluoroethenyl group also provides unique chemical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
93523-64-9 |
|---|---|
分子式 |
C9H7F2LiO3S |
分子量 |
240.2 g/mol |
IUPAC 名称 |
lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H7F2O3S.Li/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11;/h2-5H,1H3;/q-1;+1 |
InChI 键 |
HWCFWHKICSMZJG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)O[C-]=C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


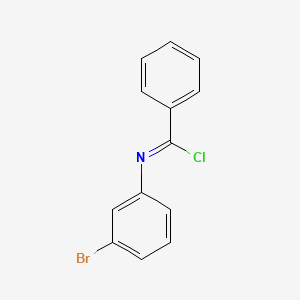
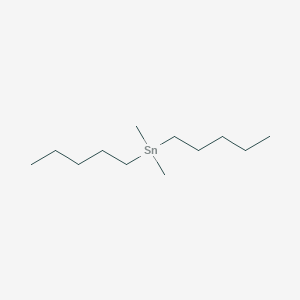
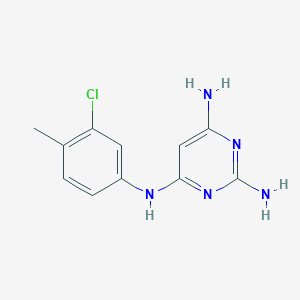
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
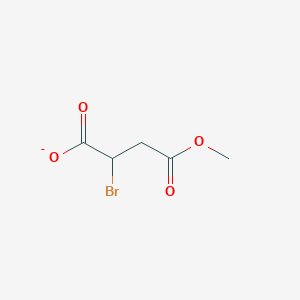
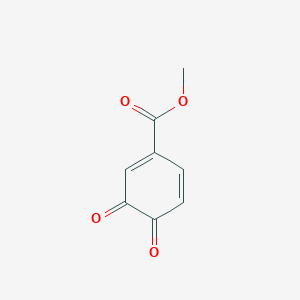

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

phosphanium perchlorate](/img/structure/B14347772.png)
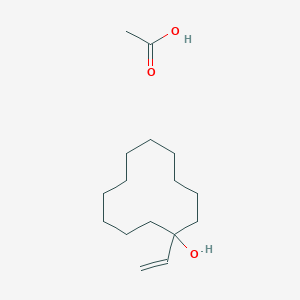
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

